Product packaging for Disodium dl-malate hydrate(Cat. No.:CAS No. 64887-73-6)

Disodium dl-malate hydrate

Cat. No.: B1408499
CAS No.: 64887-73-6
M. Wt: 196.07 g/mol
InChI Key: JHLALIGYBAKQQI-UHFFFAOYSA-L
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Description

Significance in Biological Systems and Metabolism

Malate (B86768) is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a fundamental metabolic pathway for cellular energy production in aerobic organisms. promegaconnections.comneuroneeds.com The cycle involves a series of chemical reactions that release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. neuroneeds.com

Within the citric acid cycle, L-malate is formed by the hydration of fumarate (B1241708) and is then oxidized to oxaloacetate. promegaconnections.com This reaction is catalyzed by the enzyme malate dehydrogenase. wikipedia.org Oxaloacetate is then available to combine with acetyl-CoA to begin the cycle anew.

Beyond its direct role in the citric acid cycle, malate is also involved in several other important metabolic processes:

Malate-Aspartate Shuttle: This shuttle is crucial for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for use in the electron transport chain, maximizing ATP production from glycolysis. promegaconnections.comwikipedia.org

Gluconeogenesis: Malate acts as a carrier to transport mitochondrial oxaloacetate into the cytosol, where it can be converted to phosphoenolpyruvate (B93156), a precursor for glucose synthesis. wikipedia.orgwikipedia.org

Anaplerotic Reactions: Malate can replenish the intermediates of the citric acid cycle, ensuring its continuous operation, especially during periods of high energy demand. promegaconnections.com

Fatty Acid Synthesis: Citrate, a precursor for cytosolic acetyl-CoA needed for fatty acid synthesis, is transported out of the mitochondria via the citrate-malate shuttle. wikipedia.org

Dysregulation of malate metabolism has been observed in certain disease states, such as cancer, where it can contribute to processes like lipogenesis to support cell proliferation. promegaconnections.com

Scope of Academic Inquiry into Disodium (B8443419) DL-Malate Hydrate (B1144303)

Academic research on disodium DL-malate hydrate and its constituent malate isomers spans various scientific disciplines. Investigations often focus on its metabolic functions and potential applications.

Key areas of research include:

Metabolic Studies: A primary focus of research is its role as an intermediate in the citric acid cycle and its impact on cellular respiration and energy production. The compound is used to study metabolic pathways and the effects of manipulating these pathways.

Ruminant Nutrition: Studies have explored the use of sodium DL-malate as a supplement in the diets of ruminant animals, such as dairy steers. Research indicates that it can influence ruminal fermentation by increasing propionate (B1217596) production and enhancing microbial protein synthesis.

Enzymology: The enzymes that interact with malate, such as malate dehydrogenase and malic enzyme, are subjects of intense study. wikipedia.orgasm.org Researchers investigate their structure, function, kinetics, and regulation to understand their roles in metabolism.

Biochemical and Physiological Effects: Research has examined the broader physiological effects of malate. For instance, studies have investigated the potential of L-malate to improve physical stamina and reduce muscle damage during exercise in animal models. cas.cz

Isomeric Considerations: DL- vs. L- and D-Malate in Research

Malic acid exists in two stereoisomeric forms: L-malate and D-malate. wikipedia.org Disodium DL-malate is a racemic mixture, containing equal amounts of both enantiomers. ontosight.ai This distinction is critical in a research context because biological systems, particularly enzymes, often exhibit high stereospecificity.

L-Malate: This is the naturally occurring isomer and the form that is an intermediate in the citric acid cycle. wikipedia.orgmdpi.com Enzymes such as L-malate dehydrogenase specifically recognize and catalyze the conversion of L-malate to oxaloacetate. mdpi.com L-malate is central to the metabolic studies mentioned previously.

D-Malate: Considered a non-natural stereoisomer, D-malate is not a substrate for many of the enzymes that act on L-malate, such as L-malate dehydrogenase. mdpi.com However, some organisms possess enzymes capable of metabolizing D-malate. For example, some bacteria have been found to utilize D-malate as a growth substrate and possess a specific D-malic enzyme. nih.govnih.gov Research into D-malate often focuses on its unique metabolic pathways and potential applications in organic synthesis as a chiral building block. wur.nl

DL-Malate: As a racemic mixture, the effects of DL-malate in a biological system can be a composite of the individual effects of the D- and L-isomers. In some contexts, both enantiomers are found to be readily metabolized. europa.eu However, the presence of the D-isomer can be a key factor in certain research applications, such as in studies of non-natural metabolic pathways or in the chemical industry. wur.nl For example, the detection of D-malate in fruit juices can indicate the addition of synthetic DL-malic acid. wur.nl

The choice between using L-malate, D-malate, or the DL-racemic mixture is a crucial experimental parameter that depends on the specific research question being addressed.

IsomerNatural OccurrenceRole in Citric Acid CycleKey Research Focus
L-Malate Naturally occurring isomer in most living organisms. wikipedia.orgDirect intermediate, converted to oxaloacetate by L-malate dehydrogenase. mdpi.comCellular metabolism, energy production, gluconeogenesis, physical performance. wikipedia.orgcas.cz
D-Malate Generally considered non-natural, though found in some organisms. mdpi.comwur.nlNot a substrate for L-malate dehydrogenase. mdpi.comUnique metabolic pathways in specific organisms, chiral synthesis. nih.govwur.nl
DL-Malate Synthetic racemic mixture. wikipedia.orgL-malate component participates in the cycle.Ruminant nutrition, food additive studies, analysis of mixed isomer effects. wur.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Na2O6 B1408499 Disodium dl-malate hydrate CAS No. 64887-73-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;2-hydroxybutanedioate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5.2Na.H2O/c5-2(4(8)9)1-3(6)7;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLALIGYBAKQQI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Na2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892499
Record name Disodium malate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64887-73-6, 207511-06-6
Record name Disodium malate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Malic acid disodium salt monohydrate
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Synthesis and Bioproduction Methodologies of Disodium Dl Malate Hydrate

Chemical Synthesis Pathways and Optimization

The predominant chemical route to disodium (B8443419) DL-malate hydrate (B1144303) involves the direct neutralization of DL-malic acid. This method is favored for its straightforwardness and scalability for industrial applications.

Neutralization Reactions with DL-Malic Acid

The fundamental principle of this synthesis pathway is the acid-base reaction between DL-malic acid and a sodium-containing base. The most common method involves reacting DL-malic acid with sodium hydroxide (B78521) or sodium carbonate in an aqueous solution. rnlkwc.ac.inscispace.com The reaction proceeds to form the disodium salt of malic acid, which can then be crystallized as a hydrate.

A more controlled, multi-step approach is often employed in industrial settings to achieve a product with desirable physical properties, such as good fluidity. This process can be broken down into two main stages:

Formation of Monosodium DL-Malate Slurry: Initially, DL-malic acid is partially neutralized with a sodium base, such as sodium hydroxide, often in combination with sodium carbonate or bicarbonate. nih.gov This reaction is controlled to a pH of approximately 3.8 to 4.3, which is the optimal range for the crystallization of monosodium DL-malate. nih.gov Due to its lower solubility, monosodium DL-malate precipitates, forming a concentrated slurry. nih.gov

Conversion to Disodium DL-Malate Hydrate: In the second step, an aqueous solution of a strong base like sodium hydroxide is added to the monosodium DL-malate slurry. nih.gov This completes the neutralization reaction, converting the monosodium salt to this compound. The process is typically conducted at elevated temperatures to facilitate the reaction and control the hydration state of the final product. nih.govtubitak.gov.tr

Industrial-Scale Synthesis Parameters and Purity

For industrial-scale production, specific parameters are controlled to ensure the desired product quality and consistency. Temperature is a critical factor throughout the process. The initial formation of the monosodium DL-malate slurry is often heated to between 70-110°C to concentrate the slurry. tubitak.gov.tr The subsequent neutralization to the disodium salt is also carried out at elevated temperatures, typically between 70°C and 100°C, which aids in water evaporation and the formation of wet powder crystals. nih.govtubitak.gov.tr A final heating step, at temperatures ranging from 70°C to 130°C, is used to dry the product to a specific moisture content, often below 10%, resulting in a flowable powder. nih.govtubitak.gov.tr

The purity of the final this compound product is crucial, especially for its use in the food industry. Regulatory bodies and compendiums like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and EU directives set specific purity criteria. nih.govmdpi.com The assay for disodium DL-malate, on an anhydrous basis, is typically required to be not less than 98.0%. nih.govmdpi.com Purity specifications also limit the presence of impurities such as fumaric and maleic acid to not more than 1.0% and 0.05%, respectively. acs.org

Interactive Data Table: Industrial Synthesis Parameters for this compound

ParameterStageValue RangePurposeReference
TemperatureMonosodium Malate (B86768) Slurry Concentration70-110°CTo concentrate the initial slurry. tubitak.gov.tr
TemperatureNeutralization to Disodium Malate70-100°CTo facilitate reaction and evaporate water. nih.govtubitak.gov.tr
TemperatureFinal Drying70-130°CTo achieve desired moisture content and fluidity. nih.govtubitak.gov.tr
pHMonosodium Malate Formation3.8-4.3Optimal range for monosodium malate crystallization. nih.gov
Final Moisture ContentFinal Product≤10%To ensure product is a flowable powder. tubitak.gov.tr

Enzymatic Bioconversion Processes

Enzymatic methods offer a highly specific alternative to chemical synthesis, primarily for the production of L-malic acid, the biologically active enantiomer. This process is valued for its milder reaction conditions and stereospecificity. The subsequent neutralization of the produced L-malic acid would yield disodium L-malate.

Fumarase-Catalyzed Hydration of Fumarate (B1241708) to L-Malate

The core of this bioproduction route is the enzyme fumarase (EC 4.2.1.2), which catalyzes the reversible hydration of fumarate to L-malate. ontosight.aiebi.ac.uk This reaction is a natural step in the citric acid cycle. ontosight.ai The process uses fumaric acid as the substrate, which is converted with high specificity to L-malic acid. researchgate.netusda.gov Industrially, this bioconversion is often carried out using whole microbial cells that have high fumarase activity, such as strains of Brevibacterium ammoniagenes or Saccharomyces cerevisiae, or with the isolated and purified enzyme. researchgate.netacs.orgresearchgate.net The reaction is reversible, and under standard conditions, the equilibrium conversion of fumarate to L-malate is typically around 80%. scispace.comresearchgate.net

Enzyme Immobilization and Reusability in Biocatalysis

A key technological advancement in the industrial application of enzymes is immobilization. Immobilizing the fumarase enzyme or the microbial cells containing it offers significant advantages, including enhanced stability, ease of separation from the product, and, most importantly, the ability to be reused for multiple batches, which reduces production costs. rnlkwc.ac.innih.gov

Several immobilization techniques have been developed and applied:

Entrapment: The enzyme or cells are physically enclosed within a porous matrix, such as polyacrylamide gel, κ-carrageenan, or alginate. rnlkwc.ac.intubitak.gov.trkit.edu The matrix pores are small enough to retain the biocatalyst while allowing the substrate and product molecules to diffuse.

Adsorption: This method involves the physical binding of the enzyme to the surface of an inert support material like porous silica (B1680970) or glass. nih.gov

Covalent Binding: Covalent bonds are formed between the enzyme and a support material, creating a very stable linkage. nih.govmdpi.com

Cross-linking: Enzyme molecules are chemically linked to each other using a bifunctional reagent, forming aggregates. nih.gov

Immobilized fumarase has been shown to have excellent stability, with some systems showing no loss of activity over two weeks of continuous operation. nih.gov Studies have demonstrated that immobilized fumarase can be reused for up to 20 cycles while retaining a significant portion of its initial activity. mdpi.com

Interactive Data Table: Comparison of Enzyme Immobilization Techniques

TechniqueDescriptionAdvantagesDisadvantagesReference
EntrapmentPhysical confinement in a porous matrix.Mild conditions, protects enzyme.Diffusion limitations, potential leakage. rnlkwc.ac.intubitak.gov.tr
AdsorptionPhysical binding to a support surface.Simple, reversible.Weak binding can lead to enzyme leaching. nih.gov
Covalent BindingFormation of covalent bonds with a support.Strong binding, stable.Can alter enzyme conformation and activity. nih.govmdpi.com
Cross-linkingChemical linking of enzyme molecules.High enzyme loading, support-free.Can lead to enzyme deactivation. nih.gov

Reaction Coupling Separation Systems for Enhanced Yield

To overcome the equilibrium limitation of the fumarase-catalyzed reaction, reaction-separation coupling systems have been developed. mdpi.com A highly effective strategy involves using calcium fumarate as the substrate instead of fumaric acid or its sodium salt. nih.gov The product, calcium L-malate, has lower solubility in the reaction medium compared to the substrate. mdpi.com

As the enzymatic reaction proceeds, the calcium L-malate continuously precipitates out of the solution. According to Le Chatelier's principle, this in-situ removal of the product shifts the reaction equilibrium towards the formation of more L-malate, thereby driving the conversion to near completion. mdpi.comnih.gov This method has been reported to achieve conversion efficiencies of up to 99.5%, a significant improvement over the typical equilibrium-limited conversion rate. mdpi.com This integrated bioreactor-crystallizer system not only enhances the yield but also simplifies the downstream purification of the L-malic acid. tandfonline.comresearchgate.net

Microbial Fermentation Strategies for Malate Production

The biotechnological production of malic acid, the precursor to this compound, has garnered significant attention as a sustainable alternative to chemical synthesis. nih.gov Microbial fermentation leverages the metabolic capabilities of various microorganisms to convert renewable feedstocks into L-malic acid. nih.govresearchgate.net This process is advantageous as it typically yields the enantiopure L-form, which is highly sought after in the food and pharmaceutical industries. sci-hub.sekit.edu The core of this bioproduction lies in manipulating cellular pathways to maximize the accumulation and secretion of L-malate. nih.govtandfonline.com

Wild-Type and Engineered Microorganisms for L-Malate Biosynthesis

A variety of microorganisms, including fungi, yeasts, and bacteria, can naturally produce L-malic acid as an intermediate of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net However, wild-type strains often produce L-malate at titers and productivities that are insufficient for industrial-scale manufacturing. nih.govresearchgate.net Consequently, significant research has focused on both optimizing natural producers and genetically engineering more robust microbial chassis. nih.govnih.gov

Wild-Type Microorganisms: Filamentous fungi, particularly species from the Aspergillus genus, are prominent natural producers of L-malic acid. nih.gov For instance, Aspergillus flavus has been reported to achieve high titers of up to 113 g/L, though its production of carcinogenic aflatoxins makes it unsuitable for food-grade applications. sciepublish.com Aspergillus niger is another well-studied, non-toxic fungus used for L-malate production. nih.gov Other native producers include various Penicillium species and the yeast-like fungus Aureobasidium pullulans. nih.govsci-hub.se Yeasts such as Saccharomyces cerevisiae and Zygosaccharomyces rouxii also produce L-malate, but typically as a minor byproduct of their metabolism. nih.govsciepublish.com

Engineered Microorganisms: To overcome the limitations of wild-type strains, metabolic engineering has been applied to microorganisms with well-characterized genetics and established industrial fermentation track records, such as Escherichia coli and Saccharomyces cerevisiae. nih.govsci-hub.senih.gov Wild-type E. coli produces only negligible amounts of L-malate. nih.govfrontiersin.org However, its fast growth and the availability of advanced genetic tools make it an ideal candidate for engineering. nih.gov Similarly, S. cerevisiae has been extensively engineered to enhance L-malate production by redirecting carbon flux from ethanol (B145695) fermentation towards the TCA cycle. asm.org

Table 1: Comparison of Wild-Type and Engineered Microorganisms for L-Malate Production

MicroorganismTypeReported Titer (g/L)Key Characteristics & Strategies
Aspergillus flavusWild-Type Fungus113High natural producer; unsuitable for food applications due to aflatoxin production. sciepublish.com
Aspergillus nigerWild-Type & Engineered FungusUp to 201.10Generally Recognized as Safe (GRAS); extensively studied and engineered for enhanced production by deleting byproduct pathways and overexpressing key enzymes. nih.govfrontiersin.orgresearchgate.net
Penicillium viticolaWild-Type Fungus168 (as calcium malate)High-yielding wild-type strain identified through screening. nih.gov
Saccharomyces cerevisiaeWild-Type & Engineered YeastUp to 59Natural producer of small amounts; engineered by overexpressing pyruvate (B1213749) carboxylase, malate dehydrogenase, and malate transporters. sciepublish.comasm.org
Escherichia coliEngineered BacteriumUp to 34Produces minimal L-malate naturally; engineered via deletion of byproduct pathways (e.g., lactate (B86563), acetate (B1210297), succinate) and overexpression of the reductive TCA cycle. nih.govnih.govresearchgate.net

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering provides a powerful toolkit to construct efficient microbial cell factories for L-malate production. nih.gov The strategies aim to redirect carbon flux towards L-malate, improve precursor and cofactor availability, and enhance product secretion. nih.govsciepublish.comresearchgate.net

Key metabolic engineering strategies include:

Enhancing the Carboxylation Pathway: A primary strategy involves boosting the conversion of pyruvate or phosphoenolpyruvate (B93156) (PEP) to oxaloacetate, a direct precursor of malate. This is achieved by overexpressing crucial enzymes like pyruvate carboxylase (PYC) or PEP carboxykinase (PCK). sciepublish.comfrontiersin.orgasm.org

Strengthening the Reductive Pathway: The conversion of oxaloacetate to L-malate is catalyzed by malate dehydrogenase (MDH). Overexpression of MDH genes, often from various microbial sources, is a common approach to pull the metabolic flux towards the final product. researchgate.netmdpi.com

Cofactor Engineering: The biosynthesis of L-malate is dependent on the availability of reducing cofactors like NADH and NADPH. nih.govresearchgate.net Engineering the cell's redox balance is critical. For instance, upregulating NAD kinases in A. niger was shown to increase the NADPH pool, leading to a 24.5% increase in malate titer. nih.govresearchgate.net Similarly, managing the NADH/NAD+ ratio is crucial for optimizing production under anaerobic conditions in E. coli. researchgate.net

Enhancing Malate Export: The accumulation of intracellular L-malate can inhibit its own synthesis. To overcome this, genes encoding specific C4-dicarboxylic acid transporters are overexpressed to facilitate the efficient secretion of L-malate out of the cell. sciepublish.commdpi.com Overexpressing a malate transporter from Schizosaccharomyces pombe in S. cerevisiae was a key step in achieving higher production titers. asm.org

Pathway Redirection: The native metabolic network is rewired to favor L-malate synthesis. This often involves strengthening the reductive TCA (rTCA) pathway, which has a high theoretical yield for malate production from glucose. nih.govresearchgate.net

Byproduct Formation and Mitigation Strategies in Fermentation

A significant challenge in the microbial fermentation of L-malate is the concurrent production of unwanted byproducts, which compete for the carbon substrate and complicate downstream purification processes. sciepublish.comresearchgate.net The primary byproducts formed depend on the microorganism and fermentation conditions but commonly include other organic acids such as succinic acid, fumaric acid, pyruvic acid, lactic acid, and citric acid, as well as ethanol in yeasts. nih.govfrontiersin.orgasm.org

Mitigation of byproduct formation is a cornerstone of metabolic engineering for L-malate production. The most effective strategy is the targeted deletion of genes encoding key enzymes in competing metabolic pathways. sciepublish.comfrontiersin.org For example, in E. coli, inactivating genes responsible for lactate (ldhA), formate (B1220265) (pflB), acetate (ackA), and succinate (B1194679) (frdBC) production is essential to channel carbon flux towards malate. nih.govnih.govresearchgate.net In A. niger, deleting the oxaloacetate acetylhydrolase gene (oahA) successfully eliminates the formation of oxalate, a major byproduct. frontiersin.org

In addition to genetic modifications, process optimization can also minimize byproduct formation. A two-stage fermentation process, involving an initial aerobic phase for cell growth followed by an anaerobic or micro-aerobic phase for L-malate production, can effectively separate biomass accumulation from product synthesis, thereby reducing growth-associated byproducts. tandfonline.comsciepublish.comnih.gov

Table 2: Common Byproducts in L-Malate Fermentation and Mitigation Strategies

ByproductProducing Microorganism(s)Mitigation Strategy
Succinic AcidE. coli, S. cerevisiae, A. nigerDeletion of fumarate reductase genes (e.g., frdABCD in E. coli). nih.govasm.orgresearchgate.net
Lactic AcidE. coliDeletion of lactate dehydrogenase gene (ldhA). nih.govnih.gov
Acetic AcidE. coliDeletion of acetate kinase (ackA) and phosphate (B84403) acetyltransferase (pta) genes. frontiersin.orgresearchgate.net
Pyruvic AcidE. coli, S. cerevisiaeEnhancing downstream pathways to pull pyruvate towards oxaloacetate. nih.govasm.org
EthanolS. cerevisiaeDeletion of alcohol dehydrogenase genes. researchgate.net
Oxalic Acid / Citric AcidA. nigerDeletion of oxaloacetate acetylhydrolase gene (oahA) to eliminate oxalate. frontiersin.org

Comparative Analysis of Synthetic and Bioproduction Methods for this compound

The production of malic acid, which is subsequently neutralized to form disodium malate hydrate, can be achieved through two distinct routes: chemical synthesis and microbial fermentation (bioproduction). sci-hub.se These methods differ fundamentally in their feedstocks, process conditions, and, most importantly, the stereochemistry of the final product. sci-hub.sekit.edu

Chemical synthesis typically involves the hydration of maleic acid or maleic anhydride, which are derived from petrochemical feedstocks. tandfonline.comgoogle.com This reaction is conducted under conditions of high temperature and pressure and results in a racemic mixture of D- and L-malic acid (DL-malic acid). sci-hub.setandfonline.com Neutralization of this mixture with a sodium base, such as sodium carbonate, yields this compound. chembk.com

In contrast, bioproduction via microbial fermentation uses renewable resources like glucose or starch as feedstock. nih.govkit.edu The process operates under mild physiological conditions. tandfonline.com Its most significant advantage is the production of enantiomerically pure L-malic acid, as microbial enzymes are stereospecific. researchgate.netsci-hub.se This L-malic acid would then be converted to disodium L-malate hydrate. While the direct fermentative production of D-malic acid is less common, it is also being explored. The production of a racemic DL-mixture via fermentation is not a standard outcome.

The choice between synthesis and bioproduction depends heavily on the desired application. For uses where stereochemistry is critical, such as in pharmaceuticals or certain food products, the L-isomer from bioproduction is preferred. nih.gov The U.S. FDA has restricted the use of chemically synthesized DL-malic acid in infant foods. nih.gov For applications where the racemic mixture is acceptable, chemical synthesis remains a viable and established method. researchgate.net Downstream processing is a major cost factor for both methods, requiring the separation of malic acid from unreacted substrates and byproducts. researchgate.netgoogle.com

Table 3: Comparison of Synthetic and Bioproduction Methods for Malic Acid

ParameterChemical SynthesisBioproduction (Microbial Fermentation)
FeedstockPetrochemicals (e.g., maleic anhydride). sci-hub.sekit.eduRenewable resources (e.g., glucose, starch, glycerol). nih.govsci-hub.se
Product StereoisomerRacemic mixture (DL-malic acid). sci-hub.setandfonline.comEnantiopure L-malic acid. researchgate.netkit.edu
Process ConditionsHigh temperature and pressure. tandfonline.comMild, physiological temperatures and pressures.
Key AdvantagesWell-established, high-throughput process.Produces the biologically active L-isomer; sustainable and eco-friendly. nih.govsci-hub.sekit.edu
Key DisadvantagesProduces a racemic mixture, which is restricted in some applications; relies on fossil fuels. nih.govkit.eduComplex downstream purification from fermentation broth; byproduct formation can lower yield. researchgate.net
Resulting Sodium SaltDisodium DL-malate hydrate.Disodium L-malate hydrate.

Biochemical and Physiological Roles of Disodium Dl Malate Hydrate

Integration within Core Metabolic Pathways

Malate (B86768) is strategically positioned within the core of cellular metabolism, acting as a crucial link between various metabolic routes. Its ability to be readily converted to other key intermediates allows it to play a versatile role in maintaining metabolic homeostasis.

Role as an Intermediate in the Tricarboxylic Acid (TCA) Cycle

The most prominent role of malate is as an intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. cymitquimica.comnumberanalytics.com This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. numberanalytics.com Within the TCA cycle, malate is formed from the hydration of fumarate (B1241708) by the enzyme fumarase. cir-safety.org Subsequently, malate is oxidized to oxaloacetate, a reaction that regenerates the starting molecule of the cycle and is essential for its continuous operation. numberanalytics.com

Interconversion with Oxaloacetate and Malate Dehydrogenase Activity

The reversible conversion of malate to oxaloacetate is a critical reaction catalyzed by the enzyme malate dehydrogenase (MDH). nzytech.comresearchgate.net This reaction is dependent on the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is reduced to NADH during the oxidation of malate. wikipedia.orgnih.gov The direction of this reaction is influenced by the cellular concentrations of the substrates and products. quora.com For instance, in the mitochondrial matrix, the oxidation of malate to oxaloacetate is a key step in the TCA cycle. researchgate.netquora.com Conversely, in the cytosol, oxaloacetate can be reduced to malate, a necessary step in the malate-aspartate shuttle which transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria. wikipedia.orgnih.gov

Table 1: Key Enzymes and Reactions in Malate Metabolism

EnzymeReactionMetabolic PathwayCellular Location
Fumarase Fumarate + H₂O ⇌ L-MalateTCA CycleMitochondria
Malate Dehydrogenase (MDH) L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺TCA Cycle, Gluconeogenesis, Malate-Aspartate ShuttleMitochondria, Cytosol
Pyruvate (B1213749) Carboxylase Pyruvate + CO₂ + ATP → Oxaloacetate + ADP + PiGluconeogenesis, Anaplerotic ReactionsMitochondria

Contribution to Cellular Respiration and ATP Production

Through its participation in the TCA cycle, malate is central to cellular respiration and the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. researchgate.net The oxidation of malate to oxaloacetate generates one molecule of NADH. wikipedia.org This NADH molecule then donates its electrons to the electron transport chain, a process that drives the synthesis of a significant amount of ATP through oxidative phosphorylation. numberanalytics.com Therefore, the continuous cycling of malate is directly linked to the cell's capacity to generate energy. numberanalytics.com

Involvement in Redox Balance and Energy Metabolism

Beyond the TCA cycle, malate and its associated enzymes play a crucial role in maintaining the cellular redox state and integrating different aspects of energy metabolism.

NADH Regeneration Systems in Biocatalysis

The reversible reaction catalyzed by malate dehydrogenase is harnessed in various biocatalytic systems for the regeneration of the coenzyme NADH. nih.gov NADH is an essential reducing agent in many enzymatic reactions, but it is also expensive. researchgate.net By coupling a desired reduction reaction to the oxidation of malate to oxaloacetate, the consumed NADH can be continuously regenerated. biorxiv.org This principle is applied in industrial biocatalysis to improve the efficiency and economic viability of producing valuable chemicals. researchgate.nettandfonline.com For example, systems using malate dehydrogenase have been developed for the light-induced regeneration of NADH. rsc.org

Modulatory Effects on Cellular Processes

Malate is a pivotal intermediate in cellular metabolism, most notably in the citric acid cycle (TCA cycle), which is central to energy production. promegaconnections.com Its availability can directly influence the metabolic state of cells, affecting processes ranging from immune activation to antioxidant defense.

The metabolic reprogramming of immune cells is essential for their proper function. T-cells, in particular, undergo significant metabolic shifts upon activation to support their proliferation and effector functions. Malate plays a crucial role in this process.

Research indicates that malate synthesis is critical for sustaining the high glycolytic rate required by activated T-cells. This metabolic support is necessary for robust T-cell proliferation and the execution of an effective immune response. Studies investigating sodium DL-malate have noted its potential to enhance immune function by supporting the energetic demands of cellular metabolism.

The enzyme malic enzyme 2 (ME2), which decarboxylates malate to pyruvate, has been identified as critical for the activation and anti-tumor immunity of CD8+ T-cells. nih.gov A deficiency in ME2 suppresses T-cell activation and its anti-tumor response both in vitro and in vivo. nih.gov This highlights the importance of malate metabolism in maintaining the functional integrity of CD8+ T-cells. nih.gov While some gold-based compounds containing thiomalate have been studied in the context of immune reactions, the observed effects were attributed to the gold ion rather than the malate component itself. aai.org

Malate contributes significantly to the cellular antioxidant defense system by influencing redox homeostasis. promegaconnections.commdpi.com It participates in mechanisms that neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. mdpi.com

The antioxidant capacity of L-malate, one of the stereoisomers in the DL-mixture, is well-documented. Studies have shown that L-malate can bolster the antioxidant defense system by increasing the generation of NADPH. cas.cz NADPH is a critical reducing agent required by antioxidant enzymes. For instance, L-malate administration has been shown to increase the levels of reduced glutathione (B108866) (GSH), a major cellular antioxidant, and enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px). cas.cznih.gov

Furthermore, L-malate can activate the Nrf2/Keap1 pathway, a key signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes. nih.govresearchgate.net This activation leads to increased expression of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1), which help mitigate oxidative stress. nih.gov The ability of malate to donate electrons is fundamental to its role in neutralizing ROS and maintaining cellular redox balance. mdpi.com

Table 1: Summary of L-Malate's Role in Antioxidant Defense

Mechanism Finding Reference
NADPH Generation Increases the generation of NADPH, a key cofactor for antioxidant enzymes. cas.cz
Glutathione Levels Increases the cellular level of reduced glutathione (GSH). cas.cz
Enzyme Activity Enhances the activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). nih.gov
Signaling Pathway Activates the Nrf2/Keap1 pathway, upregulating downstream antioxidant genes like HO-1 and NQO-1. nih.govresearchgate.net
Electron Donation Contributes to redox homeostasis by donating electrons to neutralize reactive oxygen species (ROS). mdpi.com

Stereoisomeric Specificity in Biological Activity (D- vs. L-Malate)

Disodium (B8443419) DL-malate hydrate (B1144303) is a racemic mixture, containing equal parts L-malate and D-malate. These two stereoisomers, while chemically similar, often exhibit different biological activities due to the high stereospecificity of enzymes. vulcanchem.comnih.gov

L-malate is the naturally occurring isomer in all living organisms and is a well-established intermediate in the citric acid cycle. wikipedia.orgeuropa.eu It is formed from the hydration of fumarate by the enzyme fumarase and is integral to cellular respiration and energy production. promegaconnections.comwikipedia.org Its beneficial roles, including its contribution to antioxidant defense and energy metabolism, are extensively documented. cas.cznih.gov

In contrast, D-malate is not typically part of central metabolism in eukaryotes. While it was once thought to be metabolized without difficulty, recent research has uncovered specific and distinct biological roles. europa.eu Studies have found that D-malate can be produced by intestinal microorganisms, and its levels may increase with age. nih.govresearchgate.net This microbiota-derived D-malate has been shown to inhibit skeletal muscle growth and angiogenesis (the formation of new blood vessels). nih.govembopress.org Specifically, D-malate was found to decrease the proliferation of vascular endothelial cells. nih.govresearchgate.net This inhibitory effect on muscle growth appears to be linked to an increase in intracellular acetyl-CoA and subsequent protein acetylation, rather than an impact on redox balance. nih.govresearchgate.net

The metabolic handling of these isomers is also distinct. Certain bacterial enzymes, such as D-malate dehydrogenase from Pseudomonas stutzeri, show high catalytic efficiency for D-malate but not for L-malate. nih.gov This enzymatic specificity underscores the different metabolic fates and biological impacts of the two enantiomers. nih.govnih.gov

Table 2: Comparative Biological Activities of D-Malate and L-Malate

Feature L-Malate D-Malate Reference
Natural Occurrence The naturally occurring isomer in eukaryotes. Produced by some intestinal microbiota. wikipedia.orgnih.gov
Metabolic Role Key intermediate in the citric acid cycle for energy production. Utilized by specific bacterial enzymes; not a primary intermediate in eukaryotes. promegaconnections.comwikipedia.orgnih.gov
Antioxidant Activity Enhances antioxidant defense by increasing NADPH and glutathione levels. Does not appear to share the same primary antioxidant role. cas.cznih.gov
Effect on Muscle Supports cellular energy metabolism beneficial for muscle function. Inhibits skeletal muscle growth and angiogenesis, particularly with increased levels during aging. nih.govresearchgate.netembopress.org
Enzymatic Specificity Substrate for enzymes like fumarase and L-malate dehydrogenase in the TCA cycle. Substrate for specific enzymes like bacterial D-malate dehydrogenase. promegaconnections.comnih.govnih.gov

Research on Biological Interactions and Systemic Effects of Disodium Dl Malate Hydrate

Gastrointestinal and Rumen Fermentation Studies in Livestock

Research has demonstrated that supplementation with disodium (B8443419) DL-malate can significantly alter the profile of volatile fatty acids (VFAs) in the rumen. VFAs, primarily acetate (B1210297), propionate (B1217596), and butyrate, are the main energy source for ruminants. In vitro studies using rumen-simulation techniques (RUSITEC) have shown that the addition of disodium malate (B86768) to both medium- and high-concentrate diets leads to an increase in the daily production of propionate and butyrate. nih.govsmolecule.com

With a medium-concentrate diet (40% concentrate), disodium malate supplementation also resulted in an increase in acetate production. nih.govsmolecule.com However, this effect on acetate was not observed in high-concentrate diets (90% concentrate). nih.govsmolecule.com Furthermore, the supplementation of malate has been shown to linearly increase total VFA production as its concentration increases. nih.gov This modulation of VFA production is a key factor in improving the energy efficiency of the animal.

Volatile Fatty AcidEffect of Disodium DL-Malate

Disodium DL-malate influences the microbial ecosystem within the rumen. It has been observed to stimulate the growth of Selenomonas ruminantium, a predominant bacterium in the rumen that can account for a significant portion of the total viable bacteria. e-century.us This stimulation is linked to malate's role as an intermediate in the succinate-propionate pathway of these bacteria. e-century.us

In studies with medium-concentrate diets, malate treatment was found to increase the growth of solid-associated microorganisms. nih.govsmolecule.com However, this effect was not observed in high-concentrate diets. nih.govsmolecule.com There were no significant differences in the daily flow of liquid-associated microorganisms with either diet. nih.govsmolecule.com The increase in microbial growth can contribute to enhanced microbial protein synthesis, which is a primary source of protein for the host animal. Malate supplementation has been associated with an increase in microbial mass. chemsupply.com.au

Rumen acidosis is a metabolic disorder in livestock, often occurring in animals fed high-grain diets, which can lead to a sharp drop in ruminal pH. Disodium DL-malate has been shown to play a role in mitigating this condition. By stimulating lactate (B86563) utilization by bacteria such as Selenomonas ruminantium, malate can help to prevent the accumulation of lactic acid, a major contributor to the drop in rumen pH. nih.gov

Studies have demonstrated that increasing concentrations of malate can lead to a linear decrease in L-lactate concentrations in the rumen. nih.gov Furthermore, malate has been shown to increase the final pH in in-vitro fermentations of various cereal grains. nih.gov This buffering effect helps to maintain a more stable and healthy rumen environment, which is crucial for preventing acidosis and ensuring efficient digestion.

Nephroprotective and Organ-Protective Research

Beyond its applications in animal nutrition, research has also explored the potential therapeutic effects of malate in protecting organs, particularly the kidneys, from various forms of injury.

Certain chemotherapy drugs, such as cisplatin, are known to have nephrotoxic side effects, causing damage to the kidneys. Preclinical studies in mice have investigated the potential of sodium L-malate, a specific isomer, to protect against this toxicity. The research found that the administration of sodium L-malate significantly reduced both the nephrotoxicity and bone marrow toxicity caused by cisplatin. smolecule.com Importantly, this protective effect was achieved without compromising the anti-tumor activity of the chemotherapy drug. smolecule.com This suggests a potential role for malate in mitigating the harmful side effects of certain cancer treatments.

Hemorrhagic shock, a life-threatening condition resulting from severe blood loss, can lead to multiple organ damage due to inadequate tissue perfusion. Studies in rat models of severe hemorrhagic shock have demonstrated the protective effects of malate-containing solutions. nih.gov

Compared to a control group receiving a standard Ringer's solution, the administration of a malate-containing solution resulted in increased diuresis and enhanced excretion of creatinine and urea, indicating improved renal function. nih.gov Histopathological examination revealed that malate administration reduced shock-induced changes in the kidneys, including a significant reduction in renal hemorrhages in the proximal convoluted tubule. nih.gov Malate also preserved the endothelial glycocalyx in the proximal tubule. nih.gov Further research has shown that a Ringer's malate solution can alleviate multiple organ dysfunction syndrome by reducing levels of alanine aminotransferase, aspartate aminotransferase, urea, and creatinine, while increasing the activity of superoxide (B77818) dismutase. nih.gov

ParameterEffect of Malate Administration

Studies on Inflammatory Responses and Allergic Reactions

Direct research on the specific effects of Disodium DL-malate hydrate (B1144303) on inflammatory responses and allergic reactions is limited. However, insights can be drawn from studies on its constituent components: the sodium cation and the malate anion. The immunological impact of sodium has been a subject of growing interest, with evidence suggesting that high salt concentrations can modulate both innate and adaptive immunity.

Elevated sodium levels have been shown to influence the differentiation and function of various immune cells. For instance, high-salt conditions can promote the development of pro-inflammatory T helper 17 (Th17) cells and M1 macrophages, while suppressing the activity of anti-inflammatory M2 macrophages and regulatory T cells (Tregs). researchgate.netdovepress.comnih.gov This shift towards a pro-inflammatory state can exacerbate autoimmune diseases. dovepress.com Specifically, high salt concentrations can induce the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). dovepress.com

Conversely, malate, as a key intermediate in the citric acid cycle, is central to cellular metabolism, which is intrinsically linked to immune cell function and inflammation. While direct studies on DL-malate's role in inflammation are not extensively documented, the metabolic state of immune cells is a critical determinant of their inflammatory or anti-inflammatory phenotype.

Given these distinct roles of sodium and malate, the net effect of Disodium DL-malate hydrate on inflammation and allergic reactions is likely complex and context-dependent. The disodium salt form would contribute to the local ionic environment, which could have pro-inflammatory consequences, while the malate component would be integrated into cellular metabolic pathways that are crucial for immune cell function. Further research is necessary to elucidate the specific immunomodulatory properties of this compound as a whole compound.

Table 1: Effects of High Salt Concentration on Immune Cell Differentiation and Function

Immune Cell TypeEffect of High Salt ConcentrationReference
T helper 17 (Th17) cells Induction of pathogenic phenotype researchgate.netdovepress.com
Regulatory T cells (Tregs) Impaired function dovepress.com
M1 Macrophages Induction and pro-inflammatory profile researchgate.netdovepress.comnih.gov
M2 Macrophages Suppression researchgate.netnih.gov
T helper 1 (Th1) cells Suppression researchgate.net
T helper 2 (Th2) cells Induction researchgate.net

Research in Human T-Cell Proliferation and Immune Function

High concentrations of sodium chloride have been demonstrated to have a significant impact on T-cell function. Increased salt levels can favor the differentiation of CD4+ T cells into pro-inflammatory Th17 cells, which are implicated in various inflammatory conditions. dovepress.com Furthermore, high salt can interfere with the function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmunity. dovepress.com This disruption in the balance between effector T cells and regulatory T cells can lead to immune dysregulation. dovepress.com

Malate is a crucial metabolite for all living organisms and plays a central role in the citric acid cycle, a key pathway for cellular energy production. wikipedia.org The metabolic reprogramming of T-cells is a hallmark of their activation and differentiation. Upon activation, T-cells switch to aerobic glycolysis to support their rapid proliferation and effector functions. The malate-aspartate shuttle is an important metabolic pathway that facilitates the transfer of reducing equivalents from the cytosol to the mitochondria, which is essential for maintaining a high rate of glycolysis and supporting T-cell proliferation.

Table 2: Potential Influence of this compound Components on T-Cell Function

ComponentPotential Effect on T-Cell FunctionUnderlying MechanismReference
Disodium Modulation of T-cell differentiation; potential pro-inflammatory effects.High salt concentrations can favor Th17 differentiation and impair Treg function. dovepress.com
DL-Malate Support of T-cell proliferation and metabolic activity.Malate is a key intermediate in the citric acid cycle and is involved in the malate-aspartate shuttle, which is important for T-cell metabolism.

Advanced Analytical Methodologies for Disodium Dl Malate Hydrate

Chromatographic Techniques

Chromatographic methods are powerful tools for the separation and analysis of complex mixtures. For disodium (B8443419) DL-malate hydrate (B1144303), these techniques are primarily focused on resolving the D- and L-enantiomers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Enantiomeric Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of organic molecules. However, due to the identical physical and chemical properties of enantiomers, their separation on a standard achiral stationary phase is not possible. To achieve enantiomeric separation of DL-malate, a chiral environment must be introduced into the chromatographic system. This can be accomplished in two primary ways: using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a conventional achiral column, such as a C18 column. scielo.brscielo.br

The latter approach, pre-column derivatization, is often favored due to its versatility, cost-effectiveness, and the stability of the resulting derivatives. scielo.brscielo.br This method allows for the use of common and robust RP-HPLC columns for the separation of the newly formed diastereomers.

Pre-Column Derivatization Strategies for HPLC Analysis

Pre-column derivatization involves reacting the analyte with a chiral derivatizing agent to form diastereomeric derivatives that possess different physicochemical properties and can, therefore, be separated by chromatography on an achiral stationary phase. nih.gov For the analysis of DL-malate, the carboxyl groups are the primary targets for derivatization.

A notable strategy involves the use of (R)-1-(1-naphthyl)ethylamine ((R)-NEA) as a chiral derivatizing reagent. scielo.brscielo.br In this method, the carboxyl groups of malic acid are first activated using reagents like 1-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl). scielo.br The activated malic acid then reacts with (R)-NEA to form diastereomeric amides. These derivatives exhibit different retention times on a C18 column, allowing for their separation and quantification. scielo.brscielo.br

Other chiral derivatizing agents that have been successfully employed for the separation of chiral acids and amino acids, and could be applicable to DL-malate, include:

Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent) nih.gov

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) nih.gov

(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC)

The choice of derivatizing agent depends on factors such as reaction kinetics, stability of the derivatives, and the presence of a suitable chromophore for UV detection. scielo.brscielo.br

Optimization of Mobile Phase and Column Conditions

The successful separation of the diastereomeric derivatives of DL-malate is highly dependent on the optimization of the mobile phase and column conditions. Key parameters that are typically adjusted include the organic modifier concentration, pH of the aqueous phase, and the column temperature.

For the separation of (R)-NEA derivatives of DL-malate, a mobile phase consisting of an acetonitrile-potassium dihydrogen phosphate (B84403) solution has been shown to be effective. scielo.brusp.br The pH of the aqueous phase is a critical factor; a lower pH generally leads to better separation. scielo.br However, extremely low pH values can damage the stationary phase. Therefore, a balance must be struck to achieve optimal resolution while maintaining column integrity. The addition of an ion-pairing agent, such as sodium 1-heptanesulfonate, to the mobile phase can also improve the retention and resolution of the analytes. scielo.brusp.br

The following table summarizes typical optimized conditions for the RP-HPLC separation of DL-malate derivatives:

ParameterCondition
Column Kromasil C18
Mobile Phase Acetonitrile-0.01 mol·L-1 potassium dihydrogen phosphate (containing 20 mmol·L-1 sodium heptanesulfonate, adjusted to pH 2.80 with phosphoric acid) (45:55 v/v)
Flow Rate 1.0 mL·min-1
Detection Wavelength 225 nm
Column Temperature 30 °C
Data sourced from Mei et al. (2022). usp.br

Spectroscopic Characterization Techniques (Excluding Basic Identification)

Spectroscopic techniques provide valuable information about the molecular structure and chemical environment of a compound. For disodium DL-malate hydrate, advanced spectroscopic methods are employed for detailed structural elucidation and stereochemical analysis.

Advanced Nuclear Magnetic Resonance (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. While standard ¹H and ¹³C NMR can confirm the basic structure of the malate (B86768) anion, advanced NMR techniques are necessary to differentiate between the enantiomers.

Since enantiomers have identical NMR spectra in an achiral solvent, their differentiation requires the use of a chiral environment. This can be achieved by using chiral solvating agents or by converting the enantiomers into diastereomers through derivatization with a chiral derivatizing agent, similar to the strategy used in HPLC. jeol.com The resulting diastereomers will have distinct NMR spectra, allowing for their individual signals to be resolved and quantified. jeol.com

For instance, the reaction of DL-malate with a chiral agent would produce two diastereomers with unique sets of chemical shifts and coupling constants, enabling the determination of the enantiomeric ratio. Furthermore, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals in the diastereomeric derivatives, providing conclusive structural evidence.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. It is particularly useful for identifying functional groups. In the case of this compound, IR spectroscopy can provide key information about the carboxylate groups and the presence of water of hydration.

The IR spectrum of a carboxylate salt is distinctly different from that of its corresponding carboxylic acid. The most significant feature is the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

The positions of these bands can provide insight into the coordination environment of the carboxylate group with the sodium cation. The typical ranges for these vibrations are:

Asymmetric stretching (νₐ(COO⁻)) : 1650–1540 cm⁻¹

Symmetric stretching (νₛ(COO⁻)) : 1450–1360 cm⁻¹

The presence of a broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the water of hydration. The following table summarizes the expected key IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylate (COO⁻)Asymmetric Stretch1650–1540
Carboxylate (COO⁻)Symmetric Stretch1450–1360
Hydroxyl (O-H)Stretch (Alcohol)~3400 (broad)
Water of Hydration (H₂O)O-H Stretch~3500-3200 (broad)
Carbon-Hydrogen (C-H)Stretch~2900

By analyzing the precise positions and shapes of these absorption bands, detailed information about the molecular structure and intermolecular interactions within the crystal lattice of this compound can be obtained.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical tool for the structural elucidation and characterization of this compound. Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for analyzing this non-volatile, polar compound. In ESI-MS, the sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, gas-phase ions of the analyte are produced, which are then guided into the mass analyzer. For disodium DL-malate, this process typically results in the formation of deprotonated molecules or adducts, which can be analyzed to confirm the molecular weight and elemental composition of the malate anion.

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Analysis

Tandem mass spectrometry (MS/MS) is instrumental in obtaining detailed structural information about this compound through the analysis of its fragmentation pathways. This technique involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the subsequent analysis of the resulting product ions.

Key fragmentation pathways for the deprotonated malate ion likely include:

Decarboxylation: Loss of a molecule of carbon dioxide (CO₂) is a common fragmentation pathway for carboxylic acids. This would result in a prominent fragment ion.

Loss of Water: The hydroxyl group in the malate structure can be eliminated as a water molecule (H₂O), particularly upon energetic activation.

Cleavage of the Carbon-Carbon Backbone: Fragmentation of the C-C bonds can also occur, leading to smaller charged fragments.

A proposed fragmentation of a derivatized DL-malic acid has been studied, providing clues to the behavior of the malate structure under MS/MS conditions. The analysis of these fragmentation patterns is crucial for the unambiguous identification of this compound in complex matrices.

Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is critical, especially in its applications as a food additive. Regulatory bodies and pharmacopeias establish limits for various potential impurities. A comprehensive impurity profile for this compound typically includes related organic acids, heavy metals, and other process-related impurities.

Common impurities and their specified limits are often dictated by standards such as the Food Chemicals Codex (FCC) and the United States Pharmacopeia (USP). Key potential impurities include:

Fumaric Acid and Maleic Acid: These are structurally related unsaturated dicarboxylic acids that can be present as process impurities from the synthesis of malic acid. drugfuture.com The USP specifies a limit of not more than 1.0% for fumaric acid and not more than 0.05% for maleic acid in malic acid. drugfuture.com

Heavy Metals: Impurities such as lead may be present and are typically limited to low levels (e.g., not more than 2 mg/kg). fao.org

Alkalinity: The presence of excess alkaline substances is also controlled, with a typical limit of not more than 0.2% calculated as sodium carbonate. fao.org

Loss on Drying: This parameter accounts for the water content, including the water of hydration. For the hemihydrate form, the loss on drying is specified as not more than 7%, while for the trihydrate, it ranges from 20.5% to 23.5%. fao.org

The following table summarizes the typical impurity profile for disodium DL-malate.

ImpurityTypical LimitAnalytical Method
Fumaric Acid≤ 1.0%HPLC-UV
Maleic Acid≤ 0.05%HPLC-UV
Lead≤ 2 mg/kgAtomic Absorption Spectroscopy
Alkalinity (as Na₂CO₃)≤ 0.2%Titration
Loss on Drying (Hemihydrate)≤ 7.0%Gravimetric
Loss on Drying (Trihydrate)20.5% - 23.5%Gravimetric

Quantitative Analysis Methods

Accurate quantification of this compound is essential for quality control and formulation purposes. Several analytical methods are employed for its determination, with titrimetric and chromatographic techniques being the most common.

Titrimetric Methods: A widely used quantitative method is a non-aqueous titration. fao.orgsigmaaldrich.com The sample is dissolved in glacial acetic acid and titrated with a standardized solution of 0.1 N perchloric acid. fao.org The endpoint of the titration is typically determined potentiometrically. fao.org This method is robust and provides an accurate determination of the total malate salt content.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a versatile and sensitive technique for the quantification of disodium DL-malate.

HPLC with UV Detection: A common approach involves reversed-phase HPLC with UV detection. drugfuture.comresearchgate.net The separation is typically achieved on a C18 column. For the analysis of malic acid, a mobile phase consisting of a mixture of potassium phosphate monobasic buffer and acetonitrile, with the pH adjusted to 2.8 with orthophosphoric acid, has been shown to be effective. researchgate.net Detection is performed at a wavelength of 210 nm, where the carboxyl group absorbs UV light. drugfuture.comresearchgate.net

The following table provides an example of HPLC parameters for the analysis of malic acid, which can be adapted for disodium DL-malate.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase 50 mM Potassium Phosphate Monobasic : Acetonitrile (90:10), pH 2.8
Flow Rate 1.25 mL/min
Detector UV at 210 nm
Column Temperature 40°C

HPLC with Mass Spectrometric Detection (HPLC-MS): For more selective and sensitive analysis, HPLC can be coupled with a mass spectrometer. A reverse-phase HPLC method using a mobile phase of acetonitrile, water, and an MS-compatible acid like formic acid can be employed for the separation of sodium malate. sielc.com This allows for the simultaneous quantification and confirmation of the identity of the compound.

Emerging Research Directions and Future Perspectives on Disodium Dl Malate Hydrate

Novel Therapeutic Applications Beyond Current Scope

The therapeutic potential of malate (B86768) and its derivatives is an expanding area of research, with studies uncovering novel applications beyond their current use as a food additive and nutritional supplement. chemicalbook.com Dysregulation of malate metabolism has been linked to various diseases, particularly cancer, suggesting that pathways involving malate could be promising therapeutic targets. promegaconnections.com

One significant area of investigation is in oncology. Research has identified malate as a natural inhibitor of 6-phosphogluconate dehydrogenase (6PGD), an important enzyme in the pentose phosphate (B84403) pathway (PPP). nih.gov By inhibiting 6PGD, malate can reduce the production of NADPH and hinder DNA synthesis, which is crucial for the proliferation of cancer cells. nih.gov This finding suggests that malate, and by extension its salt form, disodium (B8443419) DL-malate hydrate (B1144303), could potentially enhance the efficacy of existing chemotherapy drugs, such as cisplatin, in treating lung cancer. nih.gov Furthermore, the overexpression of enzymes like malic enzyme and malate dehydrogenase in tumors is associated with cancer growth and metastasis, making these enzymes potential targets for therapeutic intervention. promegaconnections.com

Beyond cancer, there is interest in the role of malate in metabolic and neurological disorders. nih.gov Genetically inherited disorders that affect malate metabolism can lead to a range of metabolic and neurological symptoms. promegaconnections.com Monitoring malate levels in tissues could reveal mitochondrial dysfunction and redox imbalances, offering new avenues for disease treatment and management. promegaconnections.com While research is ongoing, these findings open up the possibility of developing therapies that target malate metabolism for a variety of conditions. nih.gov

Research AreaPotential Application of MalateKey Findings
Oncology Enhancement of chemotherapyMalate inhibits the 6PGD enzyme, which is crucial for cancer cell proliferation, and may improve the effectiveness of drugs like cisplatin. nih.gov
Direct therapeutic targetEnzymes in malate metabolism are often overexpressed in tumors, presenting potential targets for new cancer therapies. promegaconnections.com
Metabolic and Neurological Disorders Disease treatment and managementDysregulated malate metabolism is linked to several inherited disorders, and monitoring malate levels could lead to new treatment strategies. promegaconnections.com

Advanced Bioproduction Systems and Synthetic Biology Approaches

The industrial production of malic acid, the precursor to disodium DL-malate hydrate, is increasingly moving towards sustainable and eco-friendly microbial fermentation processes. Current time information in Manila, PH. Advances in metabolic engineering and synthetic biology are at the forefront of developing highly efficient microbial cell factories for L-malic acid production. Current time information in Manila, PH.

Researchers have successfully engineered various microorganisms, including fungi and bacteria, to enhance malic acid yields. Current time information in Manila, PH. These efforts often involve the redesign of biosynthetic pathways, the optimization of transport systems, and the blocking of competing metabolic pathways that lead to the formation of byproducts. Current time information in Manila, PH. For instance, metabolic engineering strategies have been applied to strains of Aspergillus niger to significantly increase malic acid production. Current time information in Manila, PH.

Several metabolic pathways are utilized for the synthesis of L-malic acid in these engineered microbes:

Reductive Tricarboxylic Acid (rTCA) Pathway: This is a key pathway for malic acid production.

Conversion of Phosphoenolpyruvate (B93156) to Oxaloacetate: This pathway provides a direct route to a malic acid precursor.

Tricarboxylic Acid (TCA) Cycle: The natural TCA cycle can be engineered to accumulate malic acid.

Glyoxylate Pathway: This pathway offers an alternative route for malic acid synthesis.

Direct Conversion of Pyruvate (B1213749) to Malic Acid: A one-step conversion that can be highly efficient. Current time information in Manila, PH.

Synthetic biology tools, such as CRISPR/Cas9, have been instrumental in creating these advanced bioproduction systems. nih.gov By precisely editing the genome of production strains, scientists can optimize metabolic fluxes towards malic acid production. For example, the thermophilic filamentous fungus Myceliophthora thermophila has been engineered using CRISPR/Cas9 to synthesize bio-based products like malic acid. nih.gov

MicroorganismMetabolic Engineering StrategyKey Outcome
Aspergillus nigerMorphologically controlled myceliumIncreased malic acid titer to 83.23 g/L. Current time information in Manila, PH.
Myceliophthora thermophilaCRISPR/Cas9 genome editingEnabled synthesis of malic acid from glucose. nih.gov
Engineered strainsOverexpression of key enzymes and transportersSignificantly boosted L-malic acid production. Current time information in Manila, PH.

Integration into Sustainable Chemical Manufacturing

Malic acid has been identified by the US Department of Energy as one of the top twelve bio-based building block chemicals with the potential to replace petrochemical-based platform chemicals. Current time information in Manila, PH. This positions this compound as a component of a more sustainable chemical manufacturing industry. Current time information in Manila, PH. The production of malic acid through microbial fermentation from renewable resources is a key aspect of this sustainability. Current time information in Manila, PH.

The advantages of bio-based malic acid production over traditional chemical synthesis are numerous:

Renewable Feedstocks: Microbial fermentation can utilize a variety of renewable carbon sources, such as glucose from plant biomass, reducing reliance on fossil fuels. Current time information in Manila, PH.

Eco-Friendly Process: Biological production methods are generally more environmentally friendly, with lower energy consumption and reduced generation of hazardous byproducts compared to petrochemical routes. Current time information in Manila, PH.

Biodegradability: Malic acid and its salts are biodegradable, minimizing their environmental impact at the end of their life cycle. nih.gov

The integration of bio-based malic acid into chemical manufacturing aligns with the principles of a circular bioeconomy. Current time information in Manila, PH. It allows for the creation of biodegradable polymers, such as polymalic acid (PMA), which have applications in medicine and other industries. Current time information in Manila, PH. As the demand for sustainable and environmentally friendly products grows, the role of bio-produced malic acid and its derivatives is expected to expand significantly. Current time information in Manila, PH.

Development of Targeted Delivery Systems

Emerging research is exploring the use of malate-based polymers in the development of targeted drug delivery systems. One notable example is the use of poly(methyl malate) (PMLA) to create nanoparticles for the encapsulation of anticancer drugs. nih.gov These nanoparticles, with diameters in the range of 150-250 nm, are designed to carry therapeutic agents directly to tumor sites, potentially increasing efficacy and reducing side effects. nih.gov

The degradation of these PMLA nanoparticles under physiological conditions results in the formation of methanol and L-malic acid, which are natural metabolites. nih.gov This biodegradability is a significant advantage for a drug delivery vehicle. Studies have shown that anticancer drugs like temozolomide and doxorubicin can be encapsulated within these nanoparticles with efficiencies of 20-40%. nih.gov

The release kinetics of the encapsulated drugs can be controlled. For instance, temozolomide is released relatively quickly, within hours, while doxorubicin is released more steadily over a period of a month. nih.gov This sustained release capability is a critical feature of advanced drug delivery systems.

Delivery SystemEncapsulated Drug(s)Key Features
Poly(methyl malate) NanoparticlesTemozolomide, DoxorubicinBiodegradable, sustained release of doxorubicin over one month. nih.gov

Unresolved Questions and Knowledge Gaps in Malate Dehydrogenase Research

Malate dehydrogenase (MDH) is a crucial enzyme in cellular metabolism and is directly involved in the interconversion of malate and oxaloacetate. dntb.gov.ua Despite extensive study, several key questions and knowledge gaps remain in our understanding of this enzyme. dntb.gov.ua

One of the major unresolved areas is the complex regulation of MDH activity. While it is known that the enzyme is subject to allosteric regulation, feedback inhibition, and competitive inhibition, the precise mechanisms and the critical effectors of its activity are not fully understood. researchgate.net The role of post-translational modifications in regulating MDH function is another area that requires further investigation. dntb.gov.ua

The involvement of MDH in the metabolic changes that occur in cancer is a significant area of current research. dntb.gov.ua However, many questions remain regarding the specific roles of different MDH isoforms in tumor progression and their potential as therapeutic targets. dntb.gov.ua Understanding the substrate promiscuity of MDH in the context of cancer could open new avenues for drug development. dntb.gov.ua

Furthermore, the role of malate dehydrogenase in other organisms, particularly in parasites, is not well understood. dntb.gov.ua Elucidating the function of MDH in these organisms could lead to the development of novel anti-parasitic drugs. nih.gov The evolutionary history of MDH and its relationship with other dehydrogenases, such as lactate (B86563) dehydrogenase, also presents intriguing questions for researchers. portlandpress.com

Research AreaUnresolved Questions/Knowledge Gaps
Enzyme Regulation - Precise mechanisms of allosteric regulation. researchgate.net- Role of post-translational modifications. dntb.gov.ua
Role in Cancer - Specific functions of MDH isoforms in tumor progression. dntb.gov.ua- Substrate promiscuity in cancer cells. dntb.gov.ua
Role in Parasites - Function of MDH in various parasitic organisms. dntb.gov.ua
Evolution - Detailed evolutionary relationship with other dehydrogenases. portlandpress.com

Q & A

Q. What are the recommended methods for synthesizing Disodium DL-malate hydrate in a laboratory setting?

this compound is typically synthesized via neutralization of DL-malic acid with sodium hydroxide under controlled stoichiometric conditions. Key steps include:

  • Dissolving DL-malic acid in deionized water and gradually adding sodium hydroxide to achieve a pH of 7–8.
  • Crystallizing the product at low temperatures (4–10°C) to promote hydrate formation.
  • Filtering and drying the precipitate under vacuum to obtain the desired hydrate form (e.g., 0.5-hydrate or 3-hydrate) .

Q. How should this compound be stored to maintain its stability and purity?

To preserve stability:

  • Store in airtight, moisture-resistant containers at –20°C to prevent deliquescence or phase changes.
  • Avoid exposure to light and humidity, as these factors may alter hydration states or induce degradation.
  • Regularly validate purity using techniques like NMR or HPLC .

Q. What analytical techniques are recommended for determining the purity and hydration level of this compound?

  • Hydration level : Use thermogravimetric analysis (TGA) or Karl Fischer titration to quantify water content.
  • Purity : Employ high-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) spectroscopy to confirm chemical integrity and detect impurities .

Advanced Research Questions

Q. How does the hydration state (e.g., 0.5-hydrate vs. 3-hydrate) of Disodium DL-malate affect its physicochemical properties in aqueous solutions?

Hydration state influences solubility, ionic conductivity, and stability. For example:

  • The 3-hydrate form may exhibit higher solubility in water due to stronger hydrogen-bonding networks.
  • Conductivity studies in patchy hydrate-bearing systems (analogous to gas hydrates) suggest that hydrate distribution impacts ionic mobility, which can be modeled using heterogeneous saturation frameworks .

Q. What experimental strategies can resolve contradictions in data regarding the buffering capacity of this compound in biochemical assays?

  • Controlled pH titration : Measure buffering capacity across a pH range (e.g., 3–9) while maintaining constant ionic strength.
  • Interference checks : Evaluate interactions with co-solutes (e.g., metal ions or proteins) using differential scanning calorimetry (DSC) or isothermal titration calorimetry (ITC).
  • Reproducibility : Standardize hydration states and storage conditions to minimize variability .

Q. How can this compound be incorporated into electrolyte formulations for electrochemical studies, and what parameters should be optimized?

  • Formulation : Combine with borate or phosphate salts (e.g., sodium tetraborate) to enhance ionic conductivity.
  • Optimization : Adjust concentration (typically 20–70 g/L) and pH (6–8) to balance solubility and electrochemical stability.
  • Validation : Use impedance spectroscopy to assess conductivity and cyclic voltammetry to monitor redox behavior .

Q. What methodologies are employed to study the interaction between this compound and metal ions in solution?

  • Spectroscopic techniques : UV-Vis or fluorescence spectroscopy to detect complex formation (e.g., with Ca²⁺ or Mg²⁺).
  • Titration assays : Monitor binding constants via ITC or potentiometric titrations.
  • Computational modeling : Density functional theory (DFT) simulations to predict coordination geometries and stability constants .

Data Contradiction Analysis

Q. How can discrepancies in reported solubility values for this compound be reconciled?

  • Source identification : Compare hydration states, solvent purity (e.g., ASTM Type I water), and temperature controls across studies.
  • Method standardization : Adopt uniform protocols (e.g., shake-flask method with HPLC quantification) to reduce variability.
  • Meta-analysis : Use statistical tools to aggregate data and identify outliers influenced by experimental artifacts .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

Property0.5-Hydrate3-Hydrate
Molecular Weight (g/mol)214.12234.05
Solubility in Water (g/100 mL)25°C: 45.225°C: 58.7
Conductivity (µS/cm)1,2001,450
TGA Water Loss (%)~2.5~19.3

Q. Table 2. Common Analytical Techniques for Hydrate Characterization

TechniqueApplicationReference
TGAQuantifies hydration water loss
Karl Fischer TitrationMeasures residual moisture
NMRConfirms molecular structure
HPLCAssesses chemical purity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.